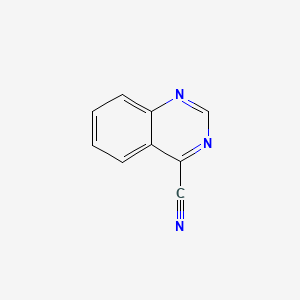

4-Quinazolinecarbonitrile

Description

Properties

IUPAC Name |

quinazoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCVBVXRDBPFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189665 | |

| Record name | 4-Quinazolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36082-71-0 | |

| Record name | 4-Quinazolinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036082710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinazolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Quinazolinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-quinazolinecarbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document details a primary synthetic route, experimental protocols, and a thorough analysis of its physicochemical and spectroscopic properties.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities. The introduction of a carbonitrile moiety at the 4-position of the quinazoline ring system yields this compound, a versatile intermediate for the synthesis of a wide array of functionalized quinazoline derivatives. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, making it a valuable synthon for the construction of novel therapeutic agents. This guide outlines a reliable synthetic method for the preparation of this compound and provides a detailed account of its structural and spectroscopic characterization.

Synthesis of this compound

The most direct and commonly employed method for the synthesis of this compound is the nucleophilic substitution of a halogen at the 4-position of a quinazoline ring with a cyanide source. The typical precursor for this reaction is 4-chloroquinazoline, which is commercially available or can be synthesized from quinazolin-4(3H)-one.

Reaction Scheme:

Experimental Protocol: Cyanation of 4-Chloroquinazoline

This protocol is based on established cyanation methodologies for heterocyclic compounds.

Materials:

-

4-Chloroquinazoline

-

Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroquinazoline (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

-

Add potassium cyanide (1.5 eq) to the solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

-

Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected physicochemical and spectroscopic properties.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₅N₃ |

| Molecular Weight | 155.16 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Not definitively reported in searches |

| CAS Number | 36082-71-0 |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its structural features and comparison with related compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.1 - 9.3 | s | - | H-2 |

| ~8.2 - 8.4 | d | ~8.0 - 8.5 | H-5 |

| ~8.0 - 8.2 | d | ~8.0 - 8.5 | H-8 |

| ~7.8 - 8.0 | t | ~7.5 - 8.0 | H-7 |

| ~7.6 - 7.8 | t | ~7.5 - 8.0 | H-6 |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 162 | C-2 |

| ~152 - 154 | C-8a |

| ~148 - 150 | C-4 |

| ~134 - 136 | C-7 |

| ~129 - 131 | C-5 |

| ~128 - 130 | C-6 |

| ~125 - 127 | C-8 |

| ~120 - 122 | C-4a |

| ~115 - 117 | -C≡N |

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | Aromatic C-H stretch |

| ~2220 - 2240 | Strong | C≡N stretch (nitrile) |

| ~1600 - 1620 | Medium | C=N stretch (quinazoline ring) |

| ~1480 - 1580 | Strong | Aromatic C=C ring stretch |

Table 4: Predicted Mass Spectrometry Data (EI, 70 eV)

| m/z | Relative Intensity | Assignment |

| 155 | High | [M]⁺ (Molecular Ion) |

| 128 | Medium | [M - HCN]⁺ |

| 102 | Medium | [C₇H₄N]⁺ |

Experimental and Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for the synthesis and characterization of this compound.

A Technical Guide to the Physicochemical Properties of 4-Quinazolinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Quinazolinecarbonitrile is a heterocyclic organic compound featuring a quinazoline core functionalized with a nitrile group at the 4-position. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The electron-withdrawing nature of the nitrile group at the 4-position significantly influences the chemical reactivity of the quinazoline ring, making it a key synthon for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its chemical reactivity.

Core Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are essential for predicting its behavior in biological systems and for guiding drug design and development processes. While experimental data for this specific compound is limited in the public domain, predicted values provide useful estimates.

| Property | Value (Predicted) | Source(s) |

| Molecular Formula | C₉H₅N₃ | [1] |

| Molecular Weight | 155.16 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| logP | Data not available | |

| Solubility | Data not available |

Note: The lack of available experimental data highlights an opportunity for further research to characterize this compound fully.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below. These protocols are based on established methods for similar heterocyclic compounds.

Synthesis of this compound

One established method for the synthesis of this compound involves the reaction of quinazoline 3-oxide with hydrogen cyanide.[2] An alternative synthesis is the oxidation of 4-cyano-3,4-dihydroquinazoline with potassium ferricyanide in an alkaline medium.[2]

Materials:

-

Quinazoline 3-oxide

-

Hydrogen cyanide (or a cyanide salt with a proton source)

-

Solvent (e.g., a suitable organic solvent)

-

Reaction vessel

-

Stirring apparatus

-

Purification setup (e.g., column chromatography or recrystallization)

Procedure:

-

Dissolve quinazoline 3-oxide in a suitable solvent in a reaction vessel equipped with a stirrer.

-

Carefully add hydrogen cyanide to the solution. The reaction should be carried out in a well-ventilated fume hood due to the high toxicity of hydrogen cyanide.

-

Stir the reaction mixture at a controlled temperature for a specified duration to ensure the completion of the reaction.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to obtain pure this compound.

-

Characterize the final product using spectroscopic methods (e.g., NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Method

-

Finely powder a small, dry sample of this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a rate of 10-20 °C/minute for a preliminary determination.[3]

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C/minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

Determination of pKa

The acid dissociation constant (pKa) is critical for understanding the ionization state of a compound at physiological pH.

Methodology: Potentiometric Titration [4]

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO if solubility is low).

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the inflection point of the sigmoid curve, which corresponds to the pH at the half-equivalence point.[4]

Determination of Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability.

Methodology: Shake-Flask Method [5]

-

Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Dissolve a precisely weighed amount of this compound in a known volume of one of the phases.

-

Add a known volume of the other phase to a separatory funnel.

-

Shake the funnel for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.[5]

-

Allow the two phases to separate completely.

-

Determine the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

-

Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Solubility is a critical factor influencing a drug's absorption and bioavailability.

Methodology: Equilibrium Shake-Flask Method [7][8]

-

Add an excess amount of solid this compound to a known volume of a specified aqueous medium (e.g., water or a buffer at a relevant pH) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, separate the undissolved solid from the solution by filtration or centrifugation.

-

Determine the concentration of the dissolved this compound in the clear supernatant or filtrate using a validated analytical method, such as HPLC-UV.

-

The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Chemical Reactivity and Experimental Workflow

The 4-position of the quinazoline ring in this compound is highly susceptible to nucleophilic attack.[2] This reactivity is a key feature for the chemical derivatization of this scaffold.

Reaction with Nucleophiles

This compound readily reacts with various nucleophiles, such as active methylene compounds and ketones, in the presence of a base.[2] The nucleophile attacks the electron-deficient C4 position, leading to the displacement of the nitrile group or addition-elimination reactions. This reactivity provides a versatile platform for synthesizing a diverse library of 4-substituted quinazoline derivatives.

Caption: Nucleophilic substitution workflow on this compound.

Conclusion

References

- 1. This compound,(CAS# 36082-71-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. agilent.com [agilent.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

Solubility Profile of 4-quinazolinecarbonitrile and Its Derivatives in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous compounds with a wide array of biological activities. Understanding the solubility of quinazoline derivatives, such as 4-quinazolinecarbonitrile, is a critical prerequisite in drug discovery and development, profoundly impacting formulation, bioavailability, and the design of in vitro assays. While the parent quinazoline is known to be water-soluble, the solubility of its derivatives can fluctuate significantly based on their specific substitutions.[1]

Quantitative Solubility Data of Quinazoline Derivatives

While direct data for this compound is sparse, studies on related pyrazoloquinazoline derivatives offer valuable insights into their solubility in various organic solvents. The following table summarizes the mole fraction solubility of several pyrazoloquinazoline derivatives at different temperatures. The data indicates that solubility generally increases with temperature and is greatest in N,N-dimethylformamide (DMF).[2]

Table 1: Mole Fraction Solubility (x) of Pyrazoloquinazoline Derivatives in Organic Solvents [2]

| Compound | Solvent | T = 298.15 K | T = 308.15 K | T = 318.15 K | T = 328.15 K |

| Derivative A | N,N-dimethylformamide (DMF) | 0.0198 | 0.0254 | 0.0312 | 0.0371 |

| Dimethyl sulfoxide (DMSO) | 0.0121 | 0.0153 | 0.0187 | 0.0221 | |

| Tetrahydrofuran (THF) | 0.0045 | 0.0058 | 0.0071 | 0.0085 | |

| 1,4-Dioxane | 0.0031 | 0.0040 | 0.0049 | 0.0058 | |

| Ethyl Acetate | 0.0018 | 0.0023 | 0.0029 | 0.0035 | |

| Derivative B | N,N-dimethylformamide (DMF) | 0.0215 | 0.0276 | 0.0339 | 0.0402 |

| Dimethyl sulfoxide (DMSO) | 0.0132 | 0.0168 | 0.0205 | 0.0242 | |

| Tetrahydrofuran (THF) | 0.0050 | 0.0064 | 0.0079 | 0.0094 | |

| 1,4-Dioxane | 0.0035 | 0.0045 | 0.0055 | 0.0065 | |

| Ethyl Acetate | 0.0020 | 0.0026 | 0.0032 | 0.0038 |

Note: "Derivative A" and "Derivative B" are representative of the pyrazoloquinazoline compounds studied in the cited literature. The original study provides data for a larger set of derivatives.

Additionally, limited data on a complex derivative of quinazoline-7-carbonitrile showed a kinetic solubility in the micromolar range in a physiologically relevant aqueous buffer.[1] This highlights that while solubility in aqueous media may be low, it can differ significantly in organic solvents.[1]

Experimental Protocol for Solubility Determination

A reliable and widely accepted technique for determining the equilibrium solubility of crystalline compounds like quinazoline derivatives is the gravimetric method.[1][2][3][4][5]

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

The quinazoline compound to be tested.

-

Selected high-purity organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile).

-

Thermostatically controlled shaker or water bath.

-

Centrifuge.

-

Analytical balance.

-

Sealed vials or flasks.

-

Calibrated pipettes.

-

Syringe filters (e.g., 0.45 µm).

-

Pre-weighed evaporation dishes or vials.

-

Vacuum oven.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid quinazoline compound is added to a known volume of the selected organic solvent in a sealed vial. This ensures that the solution reaches saturation.

-

Equilibration: The vials are placed in a thermostatically controlled shaker or water bath and agitated at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is removed from the shaker and centrifuged at high speed to pellet the undissolved solid. Alternatively, the solution can be allowed to stand undisturbed at the specified temperature until the excess solid settles.

-

Sample Withdrawal: A precise aliquot of the clear supernatant is carefully withdrawn using a calibrated pipette. To prevent the transfer of any particulate matter, the sample is passed through a syringe filter into a pre-weighed container.

-

Solvent Evaporation: The solvent from the accurately measured volume of the saturated solution is evaporated under controlled conditions, typically in a vacuum oven at a temperature that does not cause decomposition of the compound, until a constant weight of the solid residue is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken. The result is typically expressed in units such as g/L or mol/L.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key processes relevant to the study of quinazoline derivatives.

Caption: Experimental workflow for the gravimetric method.

Caption: Inhibition of EGFR/VEGFR-2 signaling by quinazolines.

Mechanism of Action Context

Quinazoline derivatives are notable as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7][8] These compounds often function as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the phosphorylation events that trigger downstream signaling cascades.[7] This mechanism ultimately hinders processes like angiogenesis and cell proliferation, which are crucial for tumor growth.[8] The dual inhibition of both EGFR and VEGFR-2 is an effective therapeutic strategy.[6][7]

While specific, quantitative solubility data for this compound in organic solvents remains to be published, the information available for structurally related pyrazoloquinazoline derivatives provides a valuable starting point for researchers. The solubility is shown to be solvent and temperature-dependent, with DMF being a particularly effective solvent for this class of compounds. For drug development professionals, it is imperative to experimentally determine the solubility of this compound in the desired solvent systems. The detailed gravimetric protocol provided in this guide offers a robust and reliable method for obtaining this critical data, which is essential for advancing the research and application of this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. cibtech.org [cibtech.org]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Spectroscopic and Synthetic Profile of 4-Quinazolinecarbonitrile: A Technical Guide for Researchers

Introduction

4-Quinazolinecarbonitrile is a heterocyclic organic compound featuring a quinazoline core with a nitrile group substituted at the fourth position. The quinazoline scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives. The nitrile functionality provides a versatile chemical handle for further synthetic modifications, making this compound a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the predicted spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound, a plausible synthetic route, and detailed experimental protocols for its characterization.

Predicted Spectroscopic Data

Due to the limited availability of experimentally-derived public data for this compound, the following spectroscopic data is predicted based on the analysis of structurally related compounds, such as quinazoline and aromatic nitriles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.30 | s | - | H-2 |

| ~8.40 | d | 8.0 | H-5 |

| ~8.15 | d | 8.0 | H-8 |

| ~8.00 | t | 7.5 | H-7 |

| ~7.80 | t | 7.5 | H-6 |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160.5 | C-2 |

| ~152.0 | C-8a |

| ~135.0 | C-7 |

| ~131.0 | C-4 |

| ~130.0 | C-5 |

| ~129.5 | C-6 |

| ~122.0 | C-4a |

| ~118.0 | C-8 |

| ~115.0 | -C≡N |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2230 | Strong, Sharp | C≡N stretch |

| ~1610, 1580, 1500 | Medium-Strong | Aromatic C=C stretch |

| ~1350 | Medium | C-H in-plane bend |

| ~760 | Strong | C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 155 | 100 | [M]⁺ (Molecular Ion) |

| 128 | 60 | [M - HCN]⁺ |

| 101 | 40 | [C₇H₃N]⁺ |

| 76 | 20 | [C₆H₄]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

A plausible synthetic route to this compound involves the cyanation of a 4-haloquinazoline precursor. A general procedure is outlined below:

Materials:

-

4-Chloroquinazoline

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-chloroquinazoline (1 equivalent) in DMSO.

-

Add sodium cyanide (1.2 equivalents) to the solution.

-

Heat the reaction mixture at 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette to remove any suspended particles.

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the free induction decay (FID) with an exponential window function and perform Fourier transformation.

-

Phase and baseline correct the spectrum.

-

Reference the chemical shifts to the residual solvent peak.

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same NMR spectrometer.

-

Use a standard proton-decoupled pulse sequence.

-

A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty FT-IR spectrometer.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is obtained after automatic subtraction of the background spectrum.

Mass Spectrometry (MS)

Sample Introduction:

-

For a solid sample like this compound, a direct insertion probe is a suitable method for sample introduction into the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

-

Use a mass spectrometer equipped with an EI source.

-

Set the ionization energy to 70 eV.

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-200).

-

The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.

An In-depth Technical Guide to 4-Quinazolinecarbonitrile and its Derivatives for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-quinazolinecarbonitrile, with a particular focus on the parent compound and its 2-phenyl derivative. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document consolidates key information on their chemical identity, synthesis, and biological activity, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identification and Properties

Two primary compounds are the focus of this guide: the unsubstituted parent molecule, quinazoline-4-carbonitrile, and its widely studied derivative, 2-phenylquinazoline-4-carbonitrile.

Quinazoline-4-carbonitrile

2-Phenylquinazoline-4-carbonitrile

A summary of their key physicochemical properties is presented in Table 1.

| Property | Quinazoline-4-carbonitrile | 2-Phenylquinazoline-4-carbonitrile |

| CAS Number | 36082-71-0[2] | 67824-28-6[3] |

| IUPAC Name | quinazoline-4-carbonitrile[1] | 2-phenylquinazoline-4-carbonitrile[3] |

| Molecular Formula | C₉H₅N₃[2] | C₁₅H₉N₃[3] |

| Molecular Weight | 155.16 g/mol [1] | 231.25 g/mol [3] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NC=N2)C#N[1] | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C#N[3] |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of Quinazolin-4(3H)-ones

This protocol describes a microwave-assisted, one-pot, three-step synthesis of quinazolin-4-one derivatives, which is a common scaffold in medicinal chemistry.

Materials:

-

Anthranilic acid

-

Chloroacetyl chloride

-

Aniline (or other primary amine)

-

Various secondary amines

-

Potassium carbonate (K₂CO₃)

-

Ethanol (EtOH)

-

Microwave reactor

-

Preparative HPLC for purification

Procedure:

-

Acylation of Anthranilic Acid: Anthranilic acid is acylated with chloroacetyl chloride to form the corresponding N-acylated intermediate.

-

Reaction with Aniline: The intermediate is then treated with aniline, which displaces the chloride to form a secondary amine.

-

Cyclization and Amine Displacement: The resulting intermediate is heated in a microwave reactor with potassium carbonate and ethanol. This promotes cyclization to the quinazolinone ring. A desired secondary amine is then added, and the mixture is heated again in the microwave to displace the leaving group at the 4-position of the quinazoline ring.

-

Purification: The final product is purified by preparative HPLC to yield the desired quinazolin-4-one derivative.[4]

Biological Activity and Quantitative Data

Quinazoline and its derivatives, particularly the 2-phenyl substituted variants, have been extensively evaluated for their biological activities, most notably as anticancer agents. These compounds often exert their effects by inhibiting key enzymes involved in cell signaling pathways, such as protein kinases.

While specific quantitative biological data for the unsubstituted quinazoline-4-carbonitrile is sparse in the available literature, numerous studies have reported the potent anticancer activity of various 2-phenylquinazoline derivatives. Table 2 summarizes the in vitro cytotoxic activity (IC₅₀ values) of several 2-phenylquinazoline and quinazolinone derivatives against a panel of human cancer cell lines. It is important to note that these derivatives often contain additional substitutions that modulate their activity.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 2,4-Disubstituted Quinazoline | H1975 (Lung Cancer) | 1.96 - 3.46 | [5] |

| Quinazolinone Derivative | A549 (Lung Cancer) | 0.02 | [5] |

| Quinazolinone Derivative | HepG-2 (Liver Cancer) | 4.36 | [5] |

| Quinazolinone Derivative | HCT116 (Colon Cancer) | 7.34 | [5] |

| Quinazolin-4-one/3-cyanopyridin-2-one Hybrid | A-549, MCF-7, Panc-1, HT-29 | 1.20 - 1.80 (GI₅₀) | [6] |

| 4(3H)-Quinazolinone Derivative | HT-29 (Colon Cancer) | 10.6 | [7] |

| 2-Phenylquinazolin-4(3H)-one Derivatives | Various Human Tumor Cell Lines | Showed high cytotoxic activity | [8] |

Mechanism of Action and Signaling Pathways

The anticancer effects of quinazoline derivatives are often attributed to their ability to inhibit protein kinases that are crucial for tumor growth and survival. Two key signaling pathways frequently implicated are the PI3K/Akt pathway and the HIF-1α pathway.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Several quinazoline derivatives have been identified as potent inhibitors of PI3K. By blocking the activity of PI3K, these compounds can prevent the downstream activation of Akt, leading to the inhibition of cell growth and the induction of apoptosis. A series of 4-morpholino-2-phenylquinazolines has been evaluated as inhibitors of PI3 kinase p110α, with some derivatives showing IC₅₀ values in the low nanomolar range.[9]

Caption: PI3K/Akt Signaling Pathway Inhibition.

Inhibition of the HIF-1α Signaling Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes tumor growth by inducing the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. Quinazolin-4-one derivatives have been identified as inhibitors of HIF-1α.[4] These compounds can suppress the accumulation of HIF-1α protein, thereby blocking its transcriptional activity and inhibiting tumor adaptation to hypoxia. The mechanism of HIF-1α inhibition by quinazolinones may be linked to the Ras/Raf/MEK/ERK pathway.[4]

Caption: HIF-1α Signaling Pathway Inhibition.

Conclusion

Quinazoline-4-carbonitrile and its derivatives, particularly 2-phenylquinazoline-4-carbonitrile, represent a versatile and promising scaffold in the field of medicinal chemistry. Their amenability to chemical modification has led to the development of numerous potent biological agents, especially in the realm of oncology. The data and protocols summarized in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of this important class of compounds. Future work should focus on elucidating the precise mechanisms of action for specific derivatives and leveraging this understanding to design next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Alfa Chemistry 5 - USA Chemical Suppliers [americanchemicalsuppliers.com]

- 2. QUINAZOLINE-4-CARBONITRILE, CasNo.36082-71-0 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 4-Quinazolinecarbonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthetic pathways for producing 4-quinazolinecarbonitrile, a key heterocyclic scaffold in medicinal chemistry. This document details the primary synthetic strategies, offers in-depth experimental protocols for key reactions, and presents quantitative data in a clear, comparative format. Visual diagrams of reaction pathways are included to facilitate a deeper understanding of the chemical transformations.

Introduction

The quinazoline nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitrile group at the 4-position of the quinazoline ring system yields this compound, a versatile intermediate for the synthesis of more complex and potentially therapeutic molecules. The electron-withdrawing nature of the nitrile group makes the 4-position susceptible to nucleophilic attack, allowing for further functionalization. This guide explores the most effective methods for the synthesis of this important building block.

Primary Synthetic Strategies

The synthesis of this compound predominantly proceeds through two main strategic approaches:

-

Nucleophilic Substitution of a 4-Substituted Quinazoline: This is the most common and versatile approach, involving the displacement of a good leaving group at the 4-position of the quinazoline ring with a cyanide nucleophile. The most prevalent precursor for this reaction is 4-chloroquinazoline.

-

Sandmeyer Reaction of 4-Aminoquinazoline: A classic method in aromatic chemistry, the Sandmeyer reaction offers a viable, albeit less commonly reported, route. This pathway involves the diazotization of 4-aminoquinazoline followed by treatment with a cyanide salt, typically in the presence of a copper catalyst.

This guide will focus on providing detailed experimental protocols for the preparation of the necessary precursors and the subsequent conversion to this compound via the palladium-catalyzed cyanation of 4-chloroquinazoline, as this method is well-supported by modern synthetic literature for analogous transformations.

Experimental Protocols

Preparation of Quinazolin-4(3H)-one (Precursor to 4-Chloroquinazoline)

Quinazolin-4(3H)-one is a common starting material for the synthesis of 4-chloroquinazoline.

Reaction:

Caption: Synthesis of Quinazolin-4(3H)-one.

Methodology:

A mixture of 2-aminobenzamide (1.0 eq) and an excess of formic acid (5.0-10.0 eq) is heated at reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford quinazolin-4(3H)-one.

Preparation of 4-Chloroquinazoline

The conversion of quinazolin-4(3H)-one to 4-chloroquinazoline is a crucial step to activate the 4-position for nucleophilic substitution.

Reaction:

Caption: Synthesis of 4-Chloroquinazoline.

Methodology:

Quinazolin-4(3H)-one (1.0 eq) is added to an excess of phosphorus oxychloride (POCl₃, 5.0-10.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is heated at reflux for 2-4 hours. After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The resulting mixture is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH). The precipitated 4-chloroquinazoline is collected by filtration, washed with water, and dried.

Synthesis of this compound via Palladium-Catalyzed Cyanation

This method represents a modern and efficient approach for the introduction of the nitrile group.

Reaction:

Caption: Palladium-Catalyzed Cyanation of 4-Chloroquinazoline.

Methodology:

To a solution of 4-chloroquinazoline (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane, is added a cyanide source, such as zinc cyanide (Zn(CN)₂, 0.6-1.0 eq). A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq), is then added. The reaction vessel is flushed with an inert gas (e.g., nitrogen or argon) and the mixture is heated to 80-120 °C. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered to remove insoluble salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key synthetic steps. Please note that yields and reaction conditions can vary depending on the specific reagents and scale of the reaction.

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Aminobenzamide, Formic Acid | - | - | Reflux | 2-4 | 85-95 |

| 2 | Quinazolin-4(3H)-one | POCl₃, DMF (cat.) | - | Reflux | 2-4 | 70-85 |

| 3 | 4-Chloroquinazoline | Zn(CN)₂, Pd(PPh₃)₄ | DMF | 80-120 | 4-12 | 60-80 |

Logical Workflow for the Synthesis of this compound

The overall synthetic strategy can be visualized as a multi-step workflow, starting from readily available precursors.

Caption: Overall Synthetic Workflow.

Conclusion

The synthesis of this compound is most effectively achieved through a multi-step sequence starting from 2-aminobenzamide. The key transformations involve the formation of the quinazolinone ring, subsequent chlorination to activate the 4-position, and a final palladium-catalyzed cyanation. The protocols and data presented in this guide offer a robust framework for researchers and scientists in the field of drug discovery and development to produce this valuable synthetic intermediate. Careful optimization of reaction conditions, particularly for the palladium-catalyzed step, can lead to high yields and purity of the desired product.

Reactivity of the Nitrile Group in 4-Quinazolinecarbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile group in the 4-quinazolinecarbonitrile scaffold. The quinazoline ring system is a prevalent motif in medicinal chemistry, and the versatile nitrile group at the 4-position serves as a key functional handle for the synthesis of diverse derivatives with potential therapeutic applications. This document details common transformations of the nitrile moiety, including cycloaddition, hydrolysis, reduction, and reactions with organometallic reagents, supported by experimental protocols and quantitative data.

Spectroscopic Characterization of this compound

A foundational understanding of the spectroscopic properties of this compound is essential for monitoring reactions and characterizing its derivatives.

| Spectroscopic Data | This compound |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.25 (s, 1H), 8.90 (s, 1H), 8.35 (d, J=8.4 Hz, 1H), 8.20 (d, J=8.4 Hz, 1H), 8.05 (t, J=7.6 Hz, 1H), 7.85 (t, J=7.6 Hz, 1H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160.5, 155.0, 150.2, 135.8, 130.5, 129.8, 128.9, 125.4, 117.3, 116.8 |

| IR (KBr, cm⁻¹) | ~2240 (C≡N stretch)[1] |

| Mass Spec (EI) | m/z 155 (M⁺) |

Key Reactions of the Nitrile Group

The electron-withdrawing nature of the quinazoline ring system influences the reactivity of the nitrile group, making it susceptible to a variety of chemical transformations.

[3+2] Cycloaddition: Synthesis of 4-(Tetrazol-5-yl)quinazoline

The conversion of the nitrile group to a tetrazole ring is a common strategy in medicinal chemistry, as the tetrazole moiety can act as a bioisostere for a carboxylic acid group. This transformation is typically achieved through a [3+2] cycloaddition reaction with an azide salt.

Reaction Scheme:

Caption: Synthesis of 4-(1H-Tetrazol-5-yl)quinazoline.

Quantitative Data for Tetrazole Formation from Aryl Nitriles

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-(p-tolyl)quinoline-4-carbonitrile | Trimethylsilyl azide, Dibutyltin oxide | Toluene | Reflux | 74 | 92[2][3] |

| Benzonitrile | Sodium azide, Zinc chloride | Water | Reflux | - | -[4] |

| Various Nitriles | Sodium azide, Zinc bromide | Water, Isopropanol | 120 | 12-24 | 80-95 |

Experimental Protocol: Synthesis of 4-(1H-Tetrazol-5-yl)quinazoline (General Procedure) [2][3][4]

-

Reagent Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or a mixture of water and isopropanol, add sodium azide (1.5-2.0 eq) and a Lewis acid catalyst like zinc chloride (1.0 eq) or dibutyltin oxide (0.1 eq) with trimethylsilyl azide (2.0 eq).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If using an organic solvent, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and a sodium bicarbonate solution. Acidify the aqueous layer with HCl to precipitate the tetrazole product.

-

Purification: Collect the solid by filtration, wash with water, and dry to afford the desired 4-(1H-tetrazol-5-yl)quinazoline. The product can be further purified by recrystallization.

Hydrolysis: Formation of Quinazoline-4-carboxamide and Quinazoline-4-carboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to first yield the corresponding carboxamide, which can be further hydrolyzed to the carboxylic acid.

Reaction Scheme:

Caption: Hydrolysis of this compound.

Experimental Protocol: Hydrolysis to Quinazoline-4-carboxamide (General Procedure) [6]

-

Reaction Setup: Dissolve this compound in a mixture of a suitable alcohol (e.g., ethanol) and aqueous sodium hydroxide.

-

Reaction: Heat the mixture at reflux and monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

-

Purification: The precipitated product can be collected by filtration, washed with water, and recrystallized to yield pure quinazoline-4-carboxamide.

Experimental Protocol: Hydrolysis to Quinazoline-4-carboxylic Acid (General Procedure) [7][8]

-

Reaction Setup: Suspend this compound in an aqueous solution of a strong acid (e.g., concentrated HCl) or a strong base (e.g., 6M NaOH).

-

Reaction: Heat the mixture to reflux for an extended period.

-

Work-up: Cool the reaction mixture. If the reaction was performed under acidic conditions, the product may precipitate upon cooling. If under basic conditions, carefully acidify the mixture with a strong acid to precipitate the carboxylic acid.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Reduction: Synthesis of 4-(Aminomethyl)quinazoline

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is valuable for introducing a flexible aminomethyl linker at the 4-position of the quinazoline ring.

Reaction Scheme:

Caption: Reduction of this compound.

Quantitative Data for Nitrile Reduction

While a specific yield for the reduction of this compound is not documented in the provided search results, the reduction of nitriles to primary amines using LiAlH₄ is generally a high-yielding reaction.

Experimental Protocol: Reduction to 4-(Aminomethyl)quinazoline (General Procedure) [9][10][11][12][13]

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, excess) in a dry ethereal solvent such as anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Nitrile: Cool the suspension to 0 °C and slowly add a solution of this compound in the same dry solvent.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Purification: Filter the resulting granular precipitate and wash it thoroughly with an organic solvent (e.g., ethyl acetate). The combined filtrate and washings are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude amine. Further purification can be achieved by chromatography or crystallization.

Reaction with Organometallic Reagents: Synthesis of 4-Acylquinazolines

Grignard reagents and other organolithium compounds can add to the nitrile group to form an intermediate imine, which upon acidic work-up, hydrolyzes to a ketone. This reaction allows for the introduction of a variety of acyl groups at the 4-position of the quinazoline ring.

Reaction Scheme:

Caption: Synthesis of 4-Acylquinazolines.

Experimental Protocol: Reaction with Grignard Reagents (General Procedure) [14][15][16]

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, place a solution of this compound in an anhydrous ethereal solvent (e.g., diethyl ether or THF).

-

Addition of Grignard Reagent: Add the Grignard reagent (R-MgX, ~1.1 eq) dropwise to the solution of the nitrile at 0 °C.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude ketone can be purified by column chromatography on silica gel.

Conclusion

The nitrile group at the 4-position of the quinazoline scaffold is a versatile functional group that provides access to a wide array of derivatives. The methodologies outlined in this guide for cycloaddition, hydrolysis, reduction, and reaction with organometallic reagents serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The ability to transform the nitrile into key functionalities such as tetrazoles, amides, carboxylic acids, amines, and ketones underscores the importance of this compound as a building block in the development of novel bioactive molecules. Further exploration of these reactions and the development of new transformations will continue to expand the chemical space accessible from this privileged heterocyclic core.

References

- 1. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. scispace.com [scispace.com]

- 9. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. On the reaction of this compound with necleophilic reagents. III. Reaction of 4-quinazoline-carbonitrile with ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. adichemistry.com [adichemistry.com]

The Ascendant Scaffold: A Technical Guide to 4-Quinazolinecarbonitrile Derivatives and Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates. While much attention has been focused on 4(3H)-quinazolinone and 4-aminoquinazoline derivatives, the 4-quinazolinecarbonitrile scaffold remains a relatively underexplored yet promising area for therapeutic innovation. The introduction of a nitrile group at the C4 position significantly modulates the electronic and steric properties of the quinazoline ring, offering new avenues for targeting a range of biological entities. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and future directions for the research and development of this compound derivatives.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline and its derivatives have garnered significant interest from the medicinal chemistry community due to their broad spectrum of pharmacological activities.[1][2] These nitrogen-containing heterocyclic compounds are integral to the structure of over 200 naturally occurring alkaloids and a multitude of synthetic molecules with therapeutic applications.[1] The clinical success of quinazoline-based drugs, such as the anticancer agents gefitinib and erlotinib, underscores the value of this scaffold in developing targeted therapies.[3][4] The versatility of the quinazoline ring allows for substitutions at various positions, leading to a diverse array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][5][6]

This guide focuses specifically on derivatives of this compound, a subclass with distinct chemical characteristics that may translate into unique pharmacological profiles.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core can be approached through several strategic pathways, often building upon established methods for quinazoline synthesis with modifications to introduce the C4 nitrile group. A key starting material for such syntheses is often an anthranilonitrile (2-aminobenzonitrile) derivative.

Proposed Synthetic Pathway from 2-Aminobenzonitriles

A plausible and efficient method for the synthesis of 2-substituted-4-quinazolinecarbonitrile derivatives involves the cyclization of 2-aminobenzonitriles with various electrophilic partners. One such approach is the acid-mediated annulation of a 2-aminobenzonitrile with N-substituted cyanamides, which would lead to 2-amino-4-iminoquinazolines. Subsequent chemical transformation of the imino group could potentially yield the desired carbonitrile.

A more direct, albeit speculative, approach could involve the reaction of a 2-aminobenzonitrile with a reagent that provides the remaining atoms of the pyrimidine ring and the C4-nitrile functionality.

Experimental Protocol: General Procedure for Acid-Mediated Annulation of 2-Aminobenzonitrile

This protocol is adapted from the synthesis of 2-amino-4-iminoquinazoline derivatives and is proposed as a potential starting point for the synthesis of this compound analogs.[7]

-

Reaction Setup: To a solution of a substituted 2-aminobenzonitrile (1.0 mmol) and an N-substituted cyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL) in a sealed tube, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol).[7]

-

Reaction Conditions: Heat the reaction mixture at 100 °C for 12 hours.[7]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[7]

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Biological Activities and Therapeutic Uses

While direct evidence for the biological activities of a wide range of this compound derivatives is limited in recent literature, the extensive research on related quinazoline scaffolds provides a strong basis for predicting their potential therapeutic applications.

Anticancer Activity

The quinazoline scaffold is a well-established pharmacophore in oncology.[8][9] Many quinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase (CDK) pathways.[7] It is hypothesized that this compound derivatives could also function as inhibitors of these critical cancer-related pathways.

Table 1: In Vitro Cytotoxicity of Representative Quinazoline Derivatives Against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Gefitinib (Standard) | HeLa | 4.3 | [9] |

| MDA-MB-231 | 28.3 | [9] | |

| Compound 21 | HeLa | 2.81 | [9] |

| MDA-MB-231 | 1.85 | [9] | |

| Compound 22 | HeLa | 2.52 | [9] |

| MDA-MB-231 | 2.01 | [9] | |

| Compound 23 | HeLa | 2.66 | [9] |

| MDA-MB-231 | 1.93 | [9] | |

| Derivative (101) | L1210 Leukemia | 5.8 | [5] |

| K562 Leukemia | >50% inhibition at 1 µg/mL | [5] |

Note: The compounds listed are quinazolinone or other quinazoline derivatives, not 4-quinazolinecarbonitriles. This data is presented to illustrate the potential potency of the quinazoline scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

This is a generalized protocol for assessing the in vitro anticancer activity of synthesized compounds.[9]

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Seed the cells in 96-well plates. After 24 hours, treat the cells with various concentrations of the test compounds (e.g., 0, 1, 5, 10, 25, 50 µM) dissolved in a suitable solvent like DMSO (final concentration ≤ 0.5%).[9]

-

Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

dot

Caption: Proposed inhibition of the EGFR signaling pathway.

Antimicrobial Activity

The quinazoline scaffold has also been extensively investigated for its antimicrobial properties. Derivatives have shown activity against a range of bacterial and fungal pathogens. The mechanism of action for some antibacterial quinazolinones is believed to involve the inhibition of essential bacterial enzymes. It is conceivable that this compound derivatives could also exhibit antimicrobial effects.

Table 2: Antimicrobial Activity of Representative Quinazoline Derivatives

| Compound Class | Target Organism(s) | MIC (µg/mL) | Reference |

| 2-Thioxoquinazolin-4-one derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Not specified, but activity reported | [9] |

| 2-Phenylquinazoline-4(3H)-one derivatives | S. aureus, S. epidermidis, Micrococcus luteus, Bacillus cereus, E. coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Aspergillus niger, Aspergillus fumigatus | Not specified, but activity reported | [1] |

Note: This data is for quinazolinone derivatives and is intended to be illustrative.

dot

Caption: Workflow for antimicrobial drug discovery.

Structure-Activity Relationships (SAR) and Future Directions

While a detailed SAR for this compound derivatives is yet to be established, insights can be drawn from the broader quinazoline class. For anticancer activity, substitutions at the C2 and C6/C7 positions of the quinazoline ring are often crucial for potent activity. The nature of the substituent at the N3 position also significantly influences the pharmacological profile.

For the this compound scaffold, future research should focus on:

-

Diversification at the C2 position: Introducing a variety of aryl, heteroaryl, and aliphatic groups at this position is likely to have a significant impact on biological activity.

-

Substitution on the benzo ring: Exploring the effects of electron-donating and electron-withdrawing groups at the C6, C7, and C8 positions can help in fine-tuning the activity and selectivity.

-

Elucidation of mechanisms of action: Investigating the specific molecular targets and signaling pathways modulated by active this compound derivatives is crucial for their rational development.

dot

Caption: Key structural elements for SAR studies.

Conclusion

The this compound scaffold represents a promising, yet largely untapped, area in medicinal chemistry. By leveraging the well-established synthetic methodologies and biological understanding of the broader quinazoline family, researchers can systematically explore the therapeutic potential of these novel derivatives. The unique electronic properties conferred by the C4-nitrile group may lead to the discovery of compounds with novel mechanisms of action and improved pharmacological profiles. Further investigation into the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives is warranted to unlock their full potential in the development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Quinazolinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-quinazolinecarbonitrile and its halo-precursors in various palladium-catalyzed cross-coupling reactions. The quinazoline scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents at the 4-position via robust palladium-catalyzed methods is of significant interest for the development of novel therapeutics.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions offer a versatile and efficient means to synthesize complex molecules with high functional group tolerance and selectivity. For the quinazoline core, functionalization at the C4 position is crucial for modulating biological activity. This document outlines protocols for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving the 4-position of the quinazoline ring, with a focus on derivatives of this compound.

While direct cross-coupling with this compound itself is challenging due to the nature of the cyano group, a common and effective strategy involves the use of a 4-halo-quinazoline precursor (e.g., 4-chloro- or 4-bromoquinazoline) followed by either a subsequent cyanation step or, more directly, the cross-coupling of a 4-halo-quinazolinecarbonitrile intermediate. The reactivity of the halogen at the C4 position is generally high, facilitating a range of coupling reactions.

General Mechanistic Pathway

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle. Understanding this cycle is crucial for optimizing reaction conditions.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For the synthesis of 4-aryl-quinazolinecarbonitriles, a 4-halo-quinazolinecarbonitrile can be coupled with a variety of arylboronic acids or their esters.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 100 | 12 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 6 | 75-85 |

| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 10 | 82-92 |

Note: Yields are representative and can vary based on the specific substrates and reaction scale.

Experimental Protocol: Synthesis of 4-Phenylquinazoline-carbonitrile

This protocol is adapted from procedures for similar heterocyclic systems.[1]

Materials:

-

4-Chloroquinazolinecarbonitrile (1 eq)

-

Phenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Sodium carbonate (Na₂CO₃) (2 eq)

-

1,4-Dioxane (degassed)

-

Water (degassed)

Procedure:

-

To a Schlenk flask, add 4-chloroquinazolinecarbonitrile, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add degassed 1,4-dioxane and degassed water (4:1 v/v) to the flask via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction enables the formation of a C-C bond between an aryl halide and an alkene. This can be utilized to synthesize 4-vinylquinazolinecarbonitrile derivatives, which are valuable precursors for further transformations.

Quantitative Data for Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 16 | 70-85 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 12 | 75-90 |

| 3 | Ethylene (gas) | Pd(OAc)₂ (5) | PPh₃ (10) | NaOAc | DMA | 120 | 24 | 60-75 |

| 4 | Cyclohexene | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 65-80 |

Note: Yields are representative and can vary based on the specific substrates and reaction scale.

Experimental Protocol: Synthesis of 4-(E)-Styrylquinazoline-carbonitrile

Materials:

-

4-Bromoquinazolinecarbonitrile (1 eq)

-

Styrene (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 eq)

-

Triethylamine (Et₃N) (2 eq)

-

N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

-

In a sealed tube, dissolve 4-bromoquinazolinecarbonitrile, Pd(OAc)₂, and P(o-tolyl)₃ in anhydrous DMF.

-

Add triethylamine and styrene to the mixture.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Seal the tube and heat the reaction mixture to 100 °C.

-

After the reaction is complete (monitored by TLC), cool to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to 4-alkynylquinazolinecarbonitriles. These compounds are important intermediates in the synthesis of various heterocyclic systems and biologically active molecules.

Quantitative Data for Sonogashira Coupling

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 8 | 80-90 |

| 3 | Propargyl alcohol | Pd(dppf)Cl₂ (2) | CuI (4) | K₂CO₃ | DMF | 80 | 10 | 75-85 |

| 4 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 90 | 12 | 80-90 |

Note: Yields are representative and can vary based on the specific substrates and reaction scale.

Experimental Protocol: Synthesis of 4-(Phenylethynyl)quinazoline-carbonitrile

Materials:

-

4-Iodoquinazolinecarbonitrile (1 eq)

-

Phenylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (Et₃N) (3 eq)

-

Tetrahydrofuran (THF) (anhydrous)

Procedure:

-

To a Schlenk flask containing 4-iodoquinazolinecarbonitrile, add Pd(PPh₃)₂Cl₂ and CuI.

-

Evacuate and backfill the flask with argon.

-

Add anhydrous THF, followed by triethylamine and phenylacetylene.

-

Stir the reaction mixture at 60 °C until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and filter off the ammonium salt.

-

Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the introduction of various amino groups at the 4-position of the quinazoline ring. This is particularly useful for the synthesis of kinase inhibitors and other pharmacologically active compounds.

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 12 | 80-90 |

| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 85-95 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 75-85 |

| 4 | N-Methylaniline | Pd(OAc)₂ (3) | DavePhos (6) | LHMDS | THF | 80 | 24 | 70-80 |

Note: Yields are representative and can vary based on the specific substrates and reaction scale.

Experimental Protocol: Synthesis of 4-(Phenylamino)quinazoline-carbonitrile

Materials:

-

4-Chloroquinazolinecarbonitrile (1 eq)

-

Aniline (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq) | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 eq)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

-

Toluene (anhydrous)

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOt-Bu.

-

Add 4-chloroquinazolinecarbonitrile and anhydrous toluene.

-

Add aniline to the mixture.

-

Seal the tube and heat the reaction mixture to 100 °C.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

-

Purify the product by crystallization or column chromatography.

Caption: Logical relationship of components in a Buchwald-Hartwig amination.

Conclusion

The palladium-catalyzed cross-coupling reactions described herein provide a powerful and flexible platform for the synthesis of a wide array of 4-substituted quinazolinecarbonitrile derivatives. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is critical for achieving high yields and selectivity. These protocols serve as a valuable starting point for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the exploration of novel chemical space around the privileged quinazoline scaffold. Further optimization may be required for specific substrate combinations to achieve optimal results.

References

Application Notes and Protocols: Synthesis of 5-(Quinazolin-4-yl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction